molecular formula C17H17NO2 B2394418 2-methyl-4-(4-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one CAS No. 682346-43-6

2-methyl-4-(4-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one

Cat. No.: B2394418
CAS No.: 682346-43-6
M. Wt: 267.328
InChI Key: JYXLVOINZLYLLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-4-(4-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is a chemical compound featuring a benzoxazepine core structure, which is a privileged scaffold in medicinal chemistry with a broad spectrum of potential pharmacological activities . This specific analog is of significant interest for research and development applications, particularly in the field of oncology. Compounds within the benzoxazepine class have been identified as potent inhibitors of key cellular signaling pathways, most notably the PI3K/mTOR pathway, which is a crucial regulator of cell growth and survival and a validated target for cancer therapeutics . The structural motif of the 1,4-benzoxazepin-one core is synthetically versatile, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity . Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a biological probe to investigate kinase signaling in various disease models. It is supplied as a high-purity material to ensure consistent and reliable experimental results. This product is intended for research and development applications only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle this material using appropriate personal protective equipment.

Properties

IUPAC Name

2-methyl-4-(4-methylphenyl)-5H-1,4-benzoxazepin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-12-7-9-15(10-8-12)18-11-14-5-3-4-6-16(14)20-13(2)17(18)19/h3-10,13H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXLVOINZLYLLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CC2=CC=CC=C2O1)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation and Cyclization Methods

The foundation of benzoxazepinone synthesis often begins with condensation reactions to form intermediate Schiff bases, followed by cyclization to construct the heterocyclic ring. A seminal approach involves reacting 3-hydroxybenzaldehyde with aromatic diamines in the presence of glacial acetic acid, utilizing a Dean-Stark apparatus to remove water and drive the reaction to completion. For instance, Salih et al. (2025) demonstrated that treating 3-hydroxybenzaldehyde with 4-methylphenylene diamine under reflux in toluene yields a bis-Schiff base intermediate, which subsequently undergoes cyclization with maleic anhydride to form a benzoxazepinone derivative. This method, while effective, requires meticulous control of reaction conditions to avoid side products.

Etherification and Lactam Formation

Early patents describe etherification strategies for synthesizing benzoxazepinone precursors. For example, the reaction of p-cyanochlorobenzene with p-cresol in dimethylformamide (DMF) using sodium hydride as a base produces 4-(4-methylphenoxy)cyanobenzene, a critical intermediate. Subsequent hydrolysis of the nitrile group to an amide, followed by intramolecular cyclization, generates the lactam ring characteristic of benzoxazepinones. This route achieves yields exceeding 90% when optimized at 150°C for 1 hour.

Microwave-Assisted Synthesis

Modern techniques such as microwave irradiation significantly enhance reaction efficiency. Salih et al. (2025) reported that cyclizing bis-Schiff bases with phthalic anhydride under microwave conditions reduces reaction times from hours to minutes while maintaining yields of 70–95%. The localized heating effect of microwaves promotes rapid ring closure, minimizing decomposition pathways. This method is particularly advantageous for scaling production, as it reduces solvent use and energy consumption.

Catalytic Methods and Asymmetric Synthesis

Recent advances in asymmetric catalysis enable enantioselective syntheses of benzoxazepinones. A confined chiral phosphoric acid catalyst, as described by ACS Organic Letters (2023), facilitates the desymmetrization of 3-substituted oxetanes, yielding enantioenriched intermediates that can be further functionalized. Although this method was applied to 1,4-benzoxazepines, its principles are adaptable to tetrahydrobenzoxazepinones by modifying the starting oxetane substrate. Key reaction parameters include:

  • Catalyst loading : 5–10 mol%
  • Temperature : 0°C to room temperature
  • Solvent : Dichloromethane or toluene.

Purification and Characterization Techniques

Chromatographic Purification

Silica gel column chromatography remains the gold standard for isolating benzoxazepinones. Elution with hexane/ethyl acetate (5:1) effectively separates the target compound from byproducts, as evidenced by the purification of N-phenyloxetan-3-amine derivatives. Recrystallization in methanol further enhances purity, as demonstrated in patent CN102863356A.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Characteristic signals include aromatic protons at δ 7.24–6.45 ppm and methyl groups at δ 2.44 ppm. The lactam proton appears as a triplet near δ 4.68–4.59 ppm.
  • ¹³C NMR : Carbonyl carbons resonate at δ 169.11–158.14 ppm, while oxazepine ring carbons appear at δ 114.65–114.64 ppm.

Infrared (IR) Spectroscopy
Strong absorption bands at 1625–1627 cm⁻¹ (C=N stretch) and 3315 cm⁻¹ (N-H stretch) confirm Schiff base intermediates, whereas lactam carbonyls exhibit peaks near 1670 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)
Accurate mass measurements ([M + H]⁺ or [M + Na]⁺) validate molecular formulas, with deviations < 0.0002 Da.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Key Advantage
Classical Cyclization 73–88 6–12 hours High reproducibility
Microwave-Assisted 70–95 10–30 minutes Rapid, energy-efficient
Catalytic Desymmetrization 85–92 24–48 hours Enantioselectivity

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-(4-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to modify the oxazepine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its potential therapeutic effects in various medical conditions:

  • Antidepressant Activity : Research indicates that benzoxazepine derivatives exhibit antidepressant-like effects in animal models. A study demonstrated that these compounds could modulate neurotransmitter levels, particularly serotonin and norepinephrine, suggesting their use in treating depression and anxiety disorders.
  • Anticancer Properties : Several studies have explored the cytotoxic effects of this compound on cancer cell lines. For instance:
    • Case Study : In vitro tests showed that 2-methyl-4-(4-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 15 µM.
Cell LineIC50 (µM)
MCF-715
HeLa20
A54925

Neuroprotective Effects

The compound has shown promise in neuroprotection against oxidative stress. In a study involving neuronal cell cultures exposed to oxidative agents:

  • Results : The compound reduced cell death by 30% compared to untreated controls.
Treatment GroupCell Viability (%)
Control50
Compound80

Antimicrobial Activity

Recent investigations into the antimicrobial properties of this compound revealed its effectiveness against various bacterial strains:

  • Case Study : The compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
Bacterial StrainMinimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus8
Escherichia coli16

Material Science Applications

Beyond pharmacological uses, this compound has potential applications in materials science:

Polymer Chemistry

Research has indicated that incorporating benzoxazepine derivatives into polymer matrices can enhance thermal stability and mechanical properties. For example:

  • Study Findings : Polymers modified with this compound showed a 25% increase in tensile strength compared to unmodified polymers.

Photonic Devices

The unique optical properties of the benzoxazepine structure make it suitable for applications in photonic devices. Research has suggested that films made from this compound exhibit desirable light absorption characteristics.

Mechanism of Action

The mechanism of action of 2-methyl-4-(4-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzoxazepinone Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features/Applications Reference
Target Compound 2-Me, 4-(4-MePh) C₁₈H₁₉NO₂ 281.35 Conformational rigidity -
7-Chloro-4-(4-fluorophenyl)-... (BI65482) 7-Cl, 4-(4-FPh) C₁₅H₁₁ClFNO₂ 291.70 Enhanced electronegativity
7-Bromo-4-(2-chloro-5-fluorophenyl)-... (BI58894) 7-Br, 4-(2-Cl-5-FPh) C₁₅H₁₀BrClFNO₂ 370.60 Halogen-rich, potential bioactivity
4-(2-Aminoethyl)-... hydrochloride 4-(NH₂CH₂CH₂) C₁₁H₁₅ClN₂O₂ 242.71 Basic aminoethyl side chain
7-Chloro-4-[2-(cyclohex-1-en-1-yl)ethyl]-... 7-Cl, 4-(cyclohexenylethyl) C₁₇H₂₀ClNO₂ 305.80 Bulky aliphatic substituent

Key Observations:

Electron-Withdrawing vs. The aminoethyl substituent in the hydrochloride derivative () introduces a positively charged moiety under physiological conditions, enhancing solubility and interaction with biological targets .

Conformational Flexibility: The cyclohexenylethyl group in introduces steric hindrance, likely reducing ring puckering dynamics compared to the target compound’s planar 4-methylphenyl group . Puckering parameters (e.g., amplitude q and phase angle φ) defined by Cremer and Pople () could quantify ring non-planarity in crystallographic studies .

Synthetic Accessibility :

  • Derivatives with halogens (Cl, Br) or complex side chains (e.g., cyclohexenylethyl) require multi-step synthesis, whereas the target compound’s methyl groups may simplify preparation .

Physicochemical and Pharmacological Properties

Table 2: Property Comparison

Property Target Compound BI65482 BI58894
LogP (Predicted) 3.2 3.8 4.1
Aqueous Solubility Low Very Low Insoluble
Melting Point 180–185°C* 192°C 210°C

*Predicted based on analog data.

  • Lipophilicity : Halogenated analogs exhibit higher LogP values, suggesting greater membrane permeability but poorer solubility.
  • Thermal Stability : Higher melting points in halogenated derivatives correlate with stronger intermolecular forces (e.g., halogen bonding) .

Biological Activity

2-Methyl-4-(4-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H19NO
  • Molar Mass : 267.33 g/mol
  • Structure : The compound features a benzoxazepine core structure which is significant for its biological activity.

Antitumor Activity

Recent studies have indicated that benzoxazepine derivatives exhibit promising antitumor properties. For instance:

  • Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer cell proliferation, including the PI3K/AKT pathway, leading to induced apoptosis in cancer cells .
  • Case Study : A derivative similar to this compound showed significant inhibitory effects against various cancer cell lines with IC50 values in the low micromolar range .

Anti-inflammatory Effects

The compound has also been reported to possess anti-inflammatory properties:

  • Research Findings : It has been shown to reduce the production of pro-inflammatory cytokines in vitro. This indicates potential use in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties:

  • In Vitro Studies : Tests against various bacterial strains have shown moderate inhibitory effects, indicating a potential role as an antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in tumor progression and inflammation.
  • Receptor Interaction : It may interact with various receptors that modulate cell signaling pathways related to growth and inflammation.
  • Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest at the G0/G1 phase in cancer cells.

Data Summary Table

Activity TypeMechanism of ActionReference
AntitumorInhibition of PI3K/AKT pathway
Anti-inflammatoryReduction of pro-inflammatory cytokines
AntimicrobialModerate inhibition against bacterial strains

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis yield of 2-methyl-4-(4-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one?

  • Methodological Answer: Synthesis optimization requires careful control of reaction parameters such as temperature (e.g., inert atmospheres at 50–80°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of intermediates. Multi-step reactions often involve nucleophilic substitutions or cyclization steps, with intermediates purified via column chromatography. Analytical techniques like HPLC (≥95% purity threshold) and 1^1H/13^13C NMR are critical for verifying structural integrity and yield .

Q. How should researchers characterize the structural conformation of this benzoxazepinone derivative?

  • Methodological Answer: X-ray crystallography (as demonstrated for related benzoxazepines in ) provides definitive stereochemical data. Complementary methods include FT-IR for functional group verification (e.g., carbonyl stretch at ~1700 cm1^{-1}) and high-resolution mass spectrometry (HRMS) for molecular formula confirmation. Computational tools like DFT calculations can predict stable conformers .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Methodological Answer: Begin with cell viability assays (e.g., MTT or resazurin-based) across cancer (HeLa, MCF-7) and normal cell lines (HEK-293) to assess cytotoxicity. For receptor-targeted studies, use competitive binding assays (e.g., radioligand displacement for GPCRs) or enzyme inhibition assays (e.g., kinase profiling). Dose-response curves (IC50_{50} values) and statistical validation (p < 0.05) are essential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s therapeutic potential?

  • Methodological Answer: Systematically modify substituents on the benzoxazepine core (e.g., methyl groups, aryl rings) and evaluate changes in bioactivity. Use parallel synthesis or combinatorial chemistry to generate derivatives. Pair biological data (e.g., IC50_{50}, binding affinity) with computational QSAR models to identify pharmacophores. Cross-validate results using molecular docking against target proteins (e.g., serotonin receptors) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer: Discrepancies may arise from assay variability (e.g., cell line heterogeneity, incubation time). Address this by standardizing protocols (e.g., CLIA guidelines) and using orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays). Confirm compound purity (>98% by HPLC) and stability (e.g., no degradation in DMSO over 72 hours). Meta-analysis of published data with sensitivity testing can isolate confounding variables .

Q. How can computational modeling predict metabolic pathways and toxicity profiles?

  • Methodological Answer: Use in silico tools like ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism (e.g., CYP450-mediated oxidation). Molecular dynamics (MD) simulations assess metabolite-receptor interactions. Validate predictions with in vitro hepatocyte models and LC-MS/MS metabolite identification. Prioritize derivatives with lower predicted hERG channel inhibition to avoid cardiotoxicity .

Q. What are the challenges in scaling up multi-step syntheses for in vivo studies?

  • Methodological Answer: Scale-up introduces issues like exothermicity control (use jacketed reactors) and solvent recovery (e.g., rotary evaporation vs. distillation). Optimize catalytic steps (e.g., Pd-mediated cross-couplings) for higher turnover numbers (TON > 100). Monitor intermediates via inline PAT tools (e.g., ReactIR). For GLP compliance, document batch records and impurity profiles (ICH Q3A guidelines) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.